2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications
Executive Summary
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) is a highly versatile heterocyclic organic compound characterized by a unique structural motif: a benzene ring fused to a seven-membered oxepin ring, with a primary amine functional group positioned at the C3 carbon[1]. This specific structural framework has garnered significant attention in medicinal chemistry and materials science. The seven-membered oxepin ring introduces critical conformational flexibility, allowing the molecule to adopt multiple transitional states. This flexibility is a key driver in its ability to interact with diverse biological targets, making it a highly valuable scaffold for drug discovery, particularly in the development of novel anticancer and central nervous system (CNS) therapeutics[1].
This whitepaper provides an authoritative, in-depth analysis of THBA, detailing its physicochemical properties, validated synthetic methodologies, and emerging pharmacological applications.
Physicochemical Profiling and Structural Dynamics
Understanding the baseline physicochemical properties of THBA is essential for downstream applications, including assay development, formulation, and derivatization. The compound is frequently utilized as a hydrochloride salt to enhance its aqueous solubility and stability during storage[2].
Table 1: Core Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 38824-23-6[1] | 38824-24-7[3] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₄ClNO[2] |
| Molecular Weight | 163.22 g/mol [1] | 199.08 g/mol [2] |
| SMILES String | O1CC(N)CCC2=CC=CC=C21[4] | C1C(CCC2=CC=CC=C2O1)N.Cl |
| InChIKey | ZXCBMTVJPMHQBK-UHFFFAOYSA-N[5] | WLGMSXNKDDGJLP-UHFFFAOYSA-N[6] |
| Physical State | Pale yellow oil (purified) | Crystalline solid |
Structural Causality in Drug Design
The pharmacological value of the THBA scaffold lies in the thermodynamics of the seven-membered oxepin ring. Unlike rigid five- or six-membered heterocycles, the oxepin ring exists in a dynamic equilibrium between different chair and boat-like conformations. This structural plasticity allows the amine group to orient itself optimally within the binding pockets of target proteins, enhancing binding affinity through induced fit mechanisms[1].
Synthetic Methodology: The Oxime Reduction Pathway
The synthesis of THBA requires precision to maintain the integrity of the ether linkage within the oxepin ring while successfully installing the primary amine. The most reliable and historically validated method involves the oximation of 4,5-dihydro-1-benzoxepin-3(2H)-one, followed by rigorous reduction using Lithium Aluminum Hydride (LiAlH₄).
Rationale for Reagent Selection
-
Oximation: Converting the ketone to an oxime provides a stable intermediate that is highly susceptible to reduction.
-
LiAlH₄ Reduction: LiAlH₄ is chosen over milder reducing agents (like NaBH₄) because the reduction of an oxime to a primary amine requires a strong hydride donor. The ether linkage in the benzoxepin ring is stable under these strongly basic, reductive conditions.
-
Ammonium Chloride Quench: A saturated NH₄Cl solution is utilized during the workup instead of water or strong acids. This provides a buffered, mild proton source that safely decomposes the reactive lithium and aluminum complexes without generating excessive exothermic heat that could degrade the newly formed amine.
Step-by-Step Experimental Protocol
Prerequisites: All glassware must be oven-dried. The reaction must be performed under an inert argon or nitrogen atmosphere due to the extreme reactivity of LiAlH₄ with moisture.
-
Preparation of the Reducing Suspension: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.0 g of Lithium Aluminum Hydride (LiAlH₄) in 10 mL of anhydrous diethyl ether. Chill the suspension to 0°C using an ice bath.
-
Addition of the Intermediate: Dissolve 7.0 g of 4,5-dihydro-1-benzoxepin-3(2H)-one oxime in 40 mL of anhydrous diethyl ether.
-
Controlled Reaction: Add the oxime solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. Maintain vigorous stirring to prevent localized accumulation of unreacted hydride.
-
Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for exactly 6 hours.
-
Quenching (Critical Step): Cool the reaction mixture back to 0°C. Carefully and dropwise, add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous hydrogen gas evolution will occur.
-
Extraction and Isolation: Filter the resulting granular precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude amine is obtained as a pale yellow oil. Final purification is achieved via vacuum distillation (b.p. 173°C at 40 mmHg).
Synthetic pathway for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine via oxime reduction.
Pharmacological Potential and Biological Activity
The THBA scaffold is not merely a chemical curiosity; it is an active pharmacophore utilized in the development of targeted therapeutics. Its primary applications currently lie in oncology and neuropharmacology[1].
Anticancer Cytotoxicity
Derivatives of benzoxazepines and benzoxepines, specifically incorporating the THBA core, have been synthesized and rigorously evaluated for their antiproliferative properties against human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Mechanism of Evaluation: Compounds are typically screened using standard colorimetric assays (such as the MTT assay) to determine cell viability post-exposure.
-
Efficacy: Research indicates that specific structural modifications to the THBA core yield potent cytotoxic agents. For instance, derivative compound "RS03" demonstrated significant potency, achieving an IC₅₀ of 15 µM in breast cancer models[1]. The primary amine at the 3-position serves as a critical vector for functionalization, allowing medicinal chemists to append lipophilic or hydrogen-bonding moieties to optimize target binding.
Central Nervous System (CNS) Applications
Due to its relatively low molecular weight and favorable logP profile, the THBA scaffold is highly capable of crossing the blood-brain barrier (BBB). Animal models have demonstrated that derivatives of this compound exert measurable effects on the central nervous system, making it a candidate for research into neurodegenerative diseases and psychiatric disorders[1].
Workflow for evaluating the anticancer cytotoxicity of THBA derivatives.
Safety, Handling, and Analytical Validation
Analytical Characterization
To ensure the trustworthiness of the synthesized THBA, multi-modal analytical validation is required:
-
NMR Spectroscopy: The presence of the primary amine can be confirmed via ¹H-NMR (typically showing a broad singlet for the -NH₂ protons that exchanges with D₂O). The complex splitting patterns of the aliphatic protons in the 7-membered ring confirm the intact oxepin structure.
-
GC-MS / LC-MS: Confirms the molecular weight (m/z 163 for the free base) and assesses purity[3].
Laboratory Safety Protocols
While specific, long-term toxicity data for THBA is still under investigation, it must be handled as a potentially hazardous, biologically active amine[1].
-
Irritation Hazard: The primary amine group is a known skin and ocular irritant.
-
PPE & Engineering Controls: All synthetic and handling procedures must be conducted within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory[1].
Sources
- 1. Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 [smolecule.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 38824-24-7|2,3,4,5-Tetrahydro-1-benzoxepin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. HU195204B - Process for the diastereoselective reduction of 3-amino-1-benzoxepin-5/2/+/-ones - Google Patents [patents.google.com]
- 5. PubChemLite - ZXCBMTVJPMHQBK-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. 2,3,4,5-tetrahydro-1-benzoxepin-3-amine hydrochloride [sigmaaldrich.com]
